molecular formula C23H23N3O3S B2475681 2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-68-4

2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2475681
CAS No.: 942004-68-4
M. Wt: 421.52
InChI Key: ZYFZGTMSCRSGBS-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[d]thiazole derivative featuring a benzamido group at position 2 and a 4-methoxyphenethyl carboxamide moiety at position 4. Its structure integrates a bicyclic thiazole core fused with a cyclopentane ring, which confers rigidity and influences electronic properties. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., thiazole- and triazole-based derivatives) suggest applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-17-9-7-15(8-10-17)13-14-24-22(28)18-11-12-19-20(18)25-23(30-19)26-21(27)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFZGTMSCRSGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound features a cyclopenta[d]thiazole core, which is known for its diverse biological effects, including anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O3S
  • Molecular Weight : 421.52 g/mol
  • CAS Number : 942004-68-4

The structure includes a benzamido group and a methoxyphenethyl substituent, which may enhance its solubility and reactivity. These features are critical for its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Preliminary studies suggest that this compound can inhibit the growth of cancer cells with submicromolar IC50 values. For example, compounds with similar thiazole structures have shown IC50 values in the range of 0.69 to 2.27 μM against various cancer cell lines such as A549 (lung cancer) and OVACAR (ovarian cancer) .
  • Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that these compounds can activate caspases involved in apoptosis and inhibit tubulin polymerization, which is crucial for mitosis .
Cell LineGI50 (μM)Mechanism of Action
A5492.01Induces G2/M cell cycle arrest
OVACAR-40.69Activates caspases 3, 8, and 9
CAKI-12.27Inhibits tubulin polymerization
T47D0.362Induces early apoptosis

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential in combating oxidative stress associated with various diseases, including cancer. Derivatives of thiazole have been noted for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiazole Derivatives : A study highlighted that thiazole derivatives demonstrated potent inhibitory effects on specific kinases involved in cancer proliferation pathways . This suggests that the structural characteristics of compounds like this compound may similarly affect kinase activity.
  • Antiproliferative Activity Assessment : In a comparative analysis of various benzothiazole derivatives, it was found that certain substitutions significantly enhanced anticancer activity. The presence of methoxy groups was particularly beneficial in increasing bioactivity .

Comparison with Similar Compounds

Structural Comparison

The target compound shares a cyclopenta[d]thiazole scaffold with several analogs but differs in substituent composition and positioning:

Compound Name Key Substituents Structural Features
2-Benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (Target) Benzamido (C=O-NH-Ph), 4-methoxyphenethyl carboxamide Electron-rich methoxy group; rigid bicyclic core
2-(4-Fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide 4-Fluorobenzamido, thiophen-2-ylmethyl carboxamide Fluorine substituent (electron-withdrawing); sulfur-containing thiophene
N-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine 4-Chlorophenyl amine Chlorine substituent (halogen effect); lacks carboxamide group
(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)(4-(methylthio)phenyl)methanone (Precursor from ) 4-Methoxyphenyl, 4-(methylthio)benzoyl Methoxy and methylthio groups; open-chain thiazole

Key Observations :

  • Solubility : The 4-methoxyphenethyl chain may increase hydrophilicity relative to thiophen-2-ylmethyl or methylthio substituents .
  • Bioactivity : Halogenated analogs (e.g., 4-chloro/fluoro) are often associated with improved metabolic stability and target affinity due to halogen bonding .
Spectral and Physicochemical Properties

Data from and provide benchmarks for comparison:

Property Target Compound (Expected) Triazole Derivatives () Thiophene Analog ()
IR ν(C=O) ~1660–1680 cm⁻¹ (carboxamide) 1663–1682 cm⁻¹ (hydrazinecarbothioamides) Not reported
IR ν(S-H) Absent (thione tautomer) Absent (thione form confirmed) Not applicable
1H-NMR (Aromatic) δ 6.8–7.6 ppm (methoxyphenyl, benzamido) δ 7.2–8.1 ppm (sulfonyl phenyl, difluorophenyl) δ 7.0–7.8 ppm (thiophene, fluorophenyl)
13C-NMR (C=S) ~1250–1260 ppm (thiazole sulfur) 1247–1255 cm⁻¹ (triazole thione) Not reported

Key Differences :

  • The target compound’s IR spectrum lacks ν(S-H) (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, consistent with triazole derivatives in .
  • The 4-methoxyphenyl group’s electron-donating effect may downfield-shift aromatic protons in NMR compared to electron-withdrawing substituents (e.g., -Cl, -F) .

Q & A

Q. What are the optimized synthetic routes for 2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?

Synthesis typically involves multi-step reactions, including:

  • Coupling reactions using reagents like EDC or DCC to form carboxamide bonds .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency under controlled pH and temperature (60–80°C) .
  • Purification : Recrystallization or chromatography (e.g., silica gel column) ensures high purity (>95%) .

Example Synthesis Protocol :

StepReagents/ConditionsPurposeYield
1EDC, HOBt, DMFAmide bond formation65–75%
2NaBH₄, MeOHReduction of intermediates80%
3Ethyl acetate recrystallizationFinal purification90% purity

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the thiazole ring and benzamido group .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 452.18 [M+H]⁺) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% deviation .

Advanced Research Questions

Q. How can molecular docking elucidate potential biological targets?

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive thiazole derivatives .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. Key parameters:
  • Grid box centered on ATP-binding pockets.
  • Docking score thresholds : ≤−7.0 kcal/mol for high-affinity interactions .
    • Validation : Compare with co-crystallized ligands (e.g., staurosporine for kinases) to assess pose reproducibility .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Comparative Assay Design : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines for IC₅₀ determination) .
  • Meta-Analysis : Pool data from structurally analogous compounds (e.g., cyclopenta[d]thiazoles with varying substituents) to identify SAR trends .
  • Control Experiments : Test for off-target effects using counter-screens (e.g., cytochrome P450 inhibition assays) .

Q. How to design derivatives for improved pharmacokinetics?

  • SAR Insights :
  • Methoxy Group (4-position) : Enhances metabolic stability by reducing CYP3A4-mediated oxidation .

  • Thiazole Ring Modifications : Fluorination at C5 increases membrane permeability (logP < 3.5) .

    • In Silico Tools : SwissADME predicts bioavailability (e.g., Rule of Five compliance) .

    Derivative Optimization Table :

    ModificationEffectReference
    4-OCH₃ → 4-CF₃Increased metabolic stability
    Benzamido → PyridinylamideEnhanced solubility (logS −4.2 → −3.5)

Contradiction Analysis & Methodological Challenges

Q. Why do solubility measurements vary across studies?

  • Methodological Variability :
  • Shake-flask vs. HPLC : Discrepancies arise from equilibration time and detection limits .
  • pH Dependence : Solubility increases at pH 2.0 (stomach mimic) vs. pH 7.4 (bloodstream) .
    • Mitigation : Use standardized buffers (USP) and report conditions explicitly .

Q. How to address conflicting cytotoxicity results in cancer cell lines?

  • Cell Line Heterogeneity : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity .
  • Assay Interference : Pre-treat compounds with serum albumin to quantify protein-binding effects .
  • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) .

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